5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 887205-52-9
VCID: VC4610044
InChI: InChI=1S/C15H14FN5S2/c1-9-7-10(2)18-14(17-9)23-8-13-19-20-15(22)21(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,20,22)
SMILES: CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F)C
Molecular Formula: C15H14FN5S2
Molecular Weight: 347.43

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 887205-52-9

Cat. No.: VC4610044

Molecular Formula: C15H14FN5S2

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol - 887205-52-9

Specification

CAS No. 887205-52-9
Molecular Formula C15H14FN5S2
Molecular Weight 347.43
IUPAC Name 3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H14FN5S2/c1-9-7-10(2)18-14(17-9)23-8-13-19-20-15(22)21(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,20,22)
Standard InChI Key ILZJNBGGKIKYNE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₅H₁₄FN₅S₂, with a molar mass of 347.43 g/mol. Its IUPAC name systematically describes the core structure:

  • 1,2,4-Triazole-3-thiol backbone

  • 4-(4-Fluorophenyl) substitution at position 4

  • [(4,6-Dimethylpyrimidin-2-yl)thio]methyl side chain at position 5

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight347.43 g/mol
CAS Registry Number887205-52-9
SMILES NotationCC1=CC(=NC(=N1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F)C
Hydrogen Bond Donors2 (thiol and NH groups)
Hydrogen Bond Acceptors6 (N and S atoms)

Structural Significance

The molecule integrates three pharmacophoric elements:

  • 1,2,4-Triazole-3-thiol: Imparts hydrogen-bonding capacity and metabolic stability .

  • 4-Fluorophenyl: Enhances lipophilicity and bioavailability while modulating electronic effects.

  • Pyrimidinylthio Methyl: Contributes π-π stacking interactions and enzyme-binding affinity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Condensation: Reacting 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

  • Cyclization: Treating the intermediate with CS₂ in basic media to generate the triazole-thiol core.

  • Alkylation: Introducing the pyrimidinylthio methyl group via nucleophilic substitution using 2-chloro-4,6-dimethylpyrimidine.

Table 2: Reaction Conditions and Catalysts

StepReagents/ConditionsYield
CyclizationKOH, ethanol, reflux (6 h)75–82%
AlkylationDMSO, triethylamine, 80°C (4 h)68–74%

Analytical Validation

  • Thin-Layer Chromatography (TLC): Monitored reaction progress using silica gel plates (ethyl acetate/hexane, 3:7).

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, CH₃), 4.12 (s, 2H, SCH₂), 7.25–7.89 (m, 4H, Ar-H).

    • ESI-MS: m/z 348.1 [M+H]⁺.

Biological Activities and Mechanisms

Table 3: Comparative Cytotoxicity Data

CompoundCell Line (IC₅₀, µM)Reference
Target Compound (Analog)A549: 5.01
5-FluorouracilA549: 40.38
PaclitaxelA549: 2.82

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum effects:

  • Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Activity: 70% growth inhibition of Candida albicans at 16 µg/mL .

Pharmacological Optimization

Structure-Activity Relationships (SAR)

  • Thiol Group: Critical for metal-binding and radical scavenging; oxidation to disulfide reduces potency .

  • Fluorophenyl Substitution: Electron-withdrawing F enhances membrane permeability and target engagement.

  • Pyrimidine Moiety: Methyl groups at C4/C6 improve metabolic stability and reduce hepatic clearance.

Pharmacokinetic Profiling

  • Lipophilicity (LogP): Calculated as 2.89, indicating moderate blood-brain barrier permeability.

  • Plasma Protein Binding: >90% due to aromatic and sulfur interactions .

Future Directions and Challenges

Preclinical Development

  • Toxicity Studies: Acute oral LD₅₀ in rodent models pending.

  • Formulation: Nanoencapsulation to enhance solubility and bioavailability.

Clinical Translation

  • Target Identification: Proteomics screening to identify kinase or protease targets.

  • Combination Therapy: Synergy with checkpoint inhibitors or DNA-damaging agents.

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